2-Bromohexadecanoic acid

Catalog No.
S598548
CAS No.
18263-25-7
M.F
C16H31BrO2
M. Wt
335.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromohexadecanoic acid

CAS Number

18263-25-7

Product Name

2-Bromohexadecanoic acid

IUPAC Name

2-bromohexadecanoic acid

Molecular Formula

C16H31BrO2

Molecular Weight

335.32 g/mol

InChI

InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)

InChI Key

DPRAYRYQQAXQPE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C(=O)O)Br

Synonyms

2-bromohexadecanoic acid, 2-bromopalmitate, 2-bromopalmitate, (+-)-isomer, 2-bromopalmitate, 77Br-labeled, 2-bromopalmitate, potassium salt, alpha-bromopalmitate

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)Br

PPARδ Agonist

2-Bromohexadecanoic acid acts as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. PPARδ is a type of protein that regulates gene expression and plays a crucial role in lipid metabolism. Studies have shown that 2-bromohexadecanoic acid can activate PPARδ, potentially influencing various cellular processes, including:

  • Fatty acid oxidation: Research suggests that 2-bromohexadecanoic acid might inhibit fatty acid oxidation, a process where cells break down fatty acids for energy production [].
  • Glucose uptake: Studies indicate that this molecule can promote glucose uptake in certain cell types, potentially impacting blood sugar regulation [].

These findings suggest that 2-bromohexadecanoic acid could be a valuable tool in studying PPARδ function and its role in various metabolic processes.

Palmitoylation Inhibitor

Another key research application of 2-bromohexadecanoic acid lies in its ability to inhibit palmitoylation. Palmitoylation is a process where a fatty acid, often palmitate, is attached to a protein molecule. This modification plays a role in various cellular functions, including protein trafficking and signaling.

Studies have shown that 2-bromohexadecanoic acid can act as a non-metabolizable analog of palmitate, meaning it cannot be broken down by the body like the natural molecule. This allows it to compete with palmitate for attachment to proteins, thereby inhibiting palmitoylation []. This ability has made 2-bromohexadecanoic acid a valuable tool in investigating the role of protein palmitoylation in various biological processes.

Potential Therapeutic Applications

The research applications of 2-bromohexadecanoic acid extend beyond understanding fundamental cellular processes. Its ability to modulate PPARδ activity and inhibit palmitoylation has led to explorations of its potential therapeutic applications in various diseases, including:

  • Metabolic disorders: Due to its impact on PPARδ and potentially lipid metabolism, 2-bromohexadecanoic acid is being investigated in the context of metabolic disorders like diabetes and obesity [].
  • Cancer: Research suggests that 2-bromohexadecanoic acid might induce a specific form of cell death called pyroptosis in certain cancer cells []. This makes it a potential candidate for exploring new cancer treatment strategies.

2-Bromohexadecanoic acid, also known as 2-Bromopalmitic acid, is a brominated fatty acid with the molecular formula C₁₆H₃₁BrO₂ and a molecular weight of 335.32 g/mol. This compound appears as a white solid and has a melting point in the range of 52.00 - 53.00 °C (125.6 - 127.4 °F) . It is characterized by the presence of a bromine atom at the second carbon position of the hexadecanoic acid chain, which influences its chemical reactivity and biological activity.

2-Bromohexadecanoic acid acts primarily as a palmitoylation inhibitor. Palmitoylation is a process where a fatty acid (palmitate) is attached to certain proteins via a covalent bond. 2-Bromohexadecanoic acid, structurally similar to palmitate, competes with it and binds irreversibly to enzymes responsible for palmitoylation (DHHC enzymes) [, ]. This disrupts the normal palmitoylation of various proteins, potentially impacting their function and cellular processes.

One specific example is its role in pyroptosis, a form of programmed cell death. 2-Bromohexadecanoic acid inhibits the palmitoylation of a protein called GSDME-C, thereby blocking a critical step in the pyroptosis pathway []. This makes it a potential tool for studying and potentially modulating cell death mechanisms.

Typical of fatty acids, including:

  • Esterification: Reacts with alcohols to form esters.
  • Reduction: Can be reduced to produce corresponding alcohols.
  • Nucleophilic Substitution: The bromine atom can undergo substitution reactions with nucleophiles, leading to various derivatives.

In addition, it specifically inhibits palmitoylation processes, affecting protein interactions and signaling pathways .

This compound has been identified as an inhibitor of palmitoylation, particularly targeting the DHHC (Asp-His-His-Cys) protein palmitoyltransferase. It disrupts the palmitoylation of GSDME-C during pyroptosis and inhibits the BAK/BAX-Caspase 3-GSDME pathway, indicating its potential role in regulating cell death mechanisms . This biological activity suggests that 2-Bromohexadecanoic acid may have implications in research related to inflammatory responses and cell signaling.

The synthesis of 2-Bromohexadecanoic acid can be achieved through several methods:

  • Bromination of Hexadecanoic Acid: This method involves the direct bromination of hexadecanoic acid using bromine under controlled conditions to yield 2-bromohexadecanoic acid.
  • Diastereoselective Bromination: A more advanced method involves the diastereoselective bromination of chiral precursors followed by removal of protecting groups to obtain both enantiomers .

These methods allow for the production of both enantiomers, which can be useful for studying their distinct biological activities.

2-Bromohexadecanoic acid has several applications in biochemical research:

  • Biochemical Studies: It is used to study protein palmitoylation and its effects on cellular processes.
  • Drug Development: Its ability to inhibit specific pathways makes it a candidate for research into therapeutic agents targeting cell death and inflammation.
  • Chemical Synthesis: As a reagent in organic synthesis, it serves as a building block for more complex molecules.

Interaction studies involving 2-Bromohexadecanoic acid focus on its effects on cellular signaling pathways and protein interactions. Research indicates that it can significantly alter the behavior of proteins involved in apoptosis and cell signaling by inhibiting their palmitoylation . This property makes it valuable for understanding disease mechanisms related to inflammation and cancer.

Several compounds share structural similarities with 2-Bromohexadecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Hexadecanoic AcidC₁₆H₃₂O₂Saturated fatty acid without bromination
2-Chlorohexadecanoic AcidC₁₆H₃₃ClO₂Chlorinated analogue affecting similar pathways
Palmitoleic AcidC₁₆H₃₄O₂Unsaturated fatty acid with different properties

Uniqueness of 2-Bromohexadecanoic Acid:

  • The presence of bromine at the second carbon position distinguishes it from other fatty acids and halogenated fatty acids, granting it unique biochemical properties that influence protein interactions and cellular processes.

Catalytic Bromination Strategies for α-Position Functionalization

The Hell–Volhard–Zelinskii (HVZ) reaction remains the cornerstone for synthesizing 2-bromohexadecanoic acid. This method involves the treatment of palmitic acid with phosphorus tribromide (PBr₃) and bromine (Br₂), leading to the formation of an acyl bromide intermediate. Subsequent enolization, catalyzed by hydrogen bromide (HBr), facilitates electrophilic bromination at the α-carbon (Figure 1).

Mechanistic Overview:

  • Acyl Bromide Formation:
    $$ \text{RCOOH} + \text{PBr}_3 \rightarrow \text{RCOBr} + \text{HBr} $$
    Palmitic acid reacts with PBr₃ to generate palmitoyl bromide, enhancing electrophilicity at the α-carbon.
  • Enolization and Bromination:
    The acyl bromide undergoes keto-enol tautomerism, with the enol form reacting with Br₂ to yield α-bromo palmitoyl bromide. Hydrolysis then produces 2-bromohexadecanoic acid.

Alternative methods, such as decarboxylative halogenation, have been explored but are less efficient for long-chain fatty acids. The HVZ reaction achieves >80% yields under optimized conditions, though side reactions like over-bromination necessitate careful stoichiometric control.

Solvent Systems and Reaction Kinetics in Halogenation Protocols

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents (e.g., acetic acid) enhance enol stability, while non-polar solvents (e.g., carbon tetrachloride) minimize undesired side reactions. Kinetic studies reveal that HBr catalysis accelerates enolization, with reaction rates peaking at 60–80°C.

Optimized Conditions:

ParameterOptimal ValueEffect on Yield
Temperature70°CMaximizes enol formation
Br₂ Equivalents1.1–1.3Prevents di-bromination
SolventAcetic AcidStabilizes intermediates

Elevated temperatures (>100°C) promote decomposition, underscoring the need for precise thermal management.

Diastereoselective Synthesis of Enantiomerically Pure Isomers

2-Bromohexadecanoic acid lacks chiral centers, rendering diastereoselective synthesis irrelevant for this compound. However, asymmetric bromination strategies developed for related α-bromo carbonyl compounds (e.g., aldehydes) employ organocatalysts like C₂-symmetric diphenylpyrrolidines to achieve enantiomeric excesses >90%. These methods, while not directly applicable to 2-BP, inform broader synthetic approaches for chiral brominated molecules.

Scalability Challenges in Industrial Production

Industrial-scale production of 2-BP faces hurdles:

  • Toxicity and Safety: Handling Br₂ and PBr₃ requires specialized equipment to mitigate corrosive and oxidative hazards.
  • Byproduct Management: HBr generated during the reaction necessitates efficient scrubbing or recycling systems.
  • Cost Efficiency: High reagent costs drive research into catalytic bromination using N-bromosuccinimide (NBS) or immobilized catalysts, though these methods remain experimental for long-chain acids.

Nippon Seika Co. has pioneered prototype α-bromo fatty acid esters for industrial use, leveraging bromination at the α-position to synthesize pharmaceutical intermediates. Such innovations highlight pathways for scalable 2-BP production.

XLogP3

7.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

334.15074 g/mol

Monoisotopic Mass

334.15074 g/mol

Heavy Atom Count

19

UNII

7EI4G5X28Z

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hypoglycemic Agents

Pictograms

Irritant

Irritant

Other CAS

18263-25-7

Wikipedia

2-bromopalmitic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]

General Manufacturing Information

Hexadecanoic acid, 2-bromo-: INACTIVE

Dates

Modify: 2023-08-15
Kim et al. Toll-like receptor mediated inflammation requires FASN-dependent MYD88 palmitoylation. Nature Chemical Biology, DOI: 10.1038/s41589-019-0344-1, published online 19 August 2019

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